methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
The compound methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate features a thiophene-2-carboxylate core linked via a sulfamoyl bridge to a substituted pyrazole moiety. The pyrazole ring is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position.
Properties
IUPAC Name |
methyl 3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-17-11(9-3-4-9)7-10(16-17)8-15-23(19,20)12-5-6-22-13(12)14(18)21-2/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFXSUDEGVEDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A thiophene ring , which contributes to its biological activity.
- A pyrazole moiety , known for its role in various pharmacological mechanisms.
- A sulfamoyl group , which may enhance its interaction with biological targets.
Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : Approximately 342.39 g/mol
Research indicates that compounds containing pyrazole and thiophene structures can interact with specific biological targets, such as:
- Enzymes : Inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation.
- Receptors : Modulating signaling pathways related to cancer progression.
The sulfamoyl group may enhance binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications.
Pharmacological Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Anti-inflammatory Activity :
- Compounds with thiophene and pyrazole structures have been shown to reduce inflammation in various animal models by inhibiting COX enzymes.
- A study demonstrated that related pyrazole derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.
-
Anticancer Properties :
- Research on pyrazole derivatives suggests they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
- Specific derivatives have shown promise in inhibiting tumor growth in xenograft models.
-
Antimicrobial Activity :
- Some studies have reported antimicrobial effects against a range of bacterial strains, indicating potential applications as antibacterial agents.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of thiophene-pyrazole derivatives found that one compound significantly reduced inflammation markers in a rat model. The compound's mechanism involved the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives showed that they could inhibit proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Data Summary Table
| Activity Type | Compound Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Thiophene-Pyrazole Derivative | Significant reduction in edema | COX inhibition |
| Anticancer | Pyrazole Derivative | Inhibition of cell proliferation | Induction of apoptosis |
| Antimicrobial | Related Pyrazole Compound | Effective against Gram-positive bacteria | Disruption of bacterial cell wall |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiophene-Pyrazole Systems
Compound 7a : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Key Features: Thiophene ring substituted with 2,4-diamino and 3-cyano groups. Pyrazole ring functionalized with 5-amino and 3-hydroxy groups.
- Comparison: Unlike the target compound, 7a lacks a sulfamoyl linker, instead utilizing a ketone bridge.
Example 62 : 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Features: Thiophene-2-carboxylate replaced with a pyrazolo[3,4-d]pyrimidine core. Fluorine substituents on the chromenone and phenyl groups.
- Comparison: The pyrazolo-pyrimidine system introduces additional hydrogen-bonding sites, likely enhancing target binding affinity.
Sulfamoyl-Bridged Analogues
Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Features :
- Sulfamoyl group replaced with a sulfanyl (-S-) linker.
- Pyrazole substituted with 3-chlorophenyl and trifluoromethyl groups.
- Comparison :
Physicochemical Properties
Research Findings and Implications
- Bioactivity : While specific data for the target compound is unavailable, analogues like Example 62 demonstrate that fluorine and pyrazolo-pyrimidine motifs correlate with enhanced kinase inhibition (e.g., EGFR or VEGFR targets) .
- Stability : Sulfamoyl linkers (as in the target compound) generally exhibit greater hydrolytic stability than sulfanyl or ketone bridges, favoring prolonged in vivo activity .
- Solubility: Polar substituents (e.g., amino, hydroxy in 7a) improve aqueous solubility but may reduce membrane permeability compared to lipophilic cyclopropyl groups .
Q & A
Q. What are the limitations of current synthetic routes for scaling up production?
- Intermediate instability : Cyclopropane-containing pyrazoles are prone to ring-opening under acidic conditions, necessitating pH-controlled environments .
- Purification bottlenecks : Large-scale column chromatography is impractical; alternatives like centrifugal partition chromatography (CPC) improve throughput .
Q. How can reaction pathways be altered to reduce toxic byproducts?
- Green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- Catalytic recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce heavy metal waste .
Biological Evaluation
Q. What in vitro models are most relevant for studying this compound’s anti-inflammatory potential?
Q. How do structural modifications impact bioavailability?
- LogP optimization : Introducing hydrophilic groups (e.g., hydroxyls) lowers logP from ~3.5 to <2, enhancing aqueous solubility .
- Prodrug strategies : Ester-to-acid conversion via hydrolyzable linkers improves intestinal absorption in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
